molecular formula C7H4BrFN2 B3220092 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-93-0

4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3220092
CAS No.: 1190322-93-0
M. Wt: 215.02 g/mol
InChI Key: JCKUVYLNKNSBPY-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1190322-93-0) is a versatile fluorinated and halogenated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C7H4BrFN2 and a molecular weight of 215.02 g/mol, this compound serves as a crucial synthetic intermediate for the development of novel bioactive molecules . The scaffold is a privileged structure in drug design, particularly in the development of kinase inhibitors. Research indicates that derivatives based on the 1H-pyrrolo[2,3-b]pyridine core have been explored as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are important targets in cancer therapy . Furthermore, related pyrrolopyridine isomers have shown promising activity as colchicine-binding site inhibitors, disrupting tubulin polymerization and demonstrating potent antitumor effects in vitro . The presence of both bromo and fluoro substituents at the 4 and 6 positions, respectively, makes this compound an ideal substrate for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitution, allowing researchers to efficiently create diverse chemical libraries for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-3-6(9)11-7-4(5)1-2-10-7/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKUVYLNKNSBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches for 4 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine

De Novo Synthetic Routes to the 1H-Pyrrolo[2,3-b]pyridine Core

The formation of the fundamental 7-azaindole (B17877) skeleton can be achieved by constructing the pyrrole (B145914) ring onto an existing pyridine (B92270) (annulation) or by forming the pyridine ring from a pyrrole precursor.

Pyrrole Annulation Strategies onto Pre-formed Pyridine Rings

This approach involves starting with a suitably substituted pyridine derivative and forming the five-membered pyrrole ring. Several classical indole (B1671886) synthesis methods have been adapted for this purpose.

Modified Madelung Synthesis : This method involves the intramolecular cyclization of an N-acyl-o-toluidine. For 7-azaindoles, this translates to the high-temperature, base-catalyzed cyclization of N-(pyridin-2-yl)amides. For example, the cyclization of an N-acyl-2-amino-3-methylpyridine derivative can yield a 7-azaindole. The vigorous conditions, however, can limit its applicability, especially with sensitive functional groups. wikipedia.org

Fischer Indole Synthesis : A primary method for indole synthesis, the Fischer synthesis can be adapted to produce 7-azaindoles. This reaction involves treating a 2-pyridylhydrazine with an aldehyde or ketone under acidic conditions, typically with catalysts like polyphosphoric acid. researchgate.netwikipedia.orgalfa-chemistry.comjk-sci.com The reaction proceeds through a pyridylhydrazone intermediate, which undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the bicyclic core. wikipedia.orgresearchgate.net

Bartoli Indole Synthesis : This method is particularly useful for synthesizing 7-substituted indoles and has been extended to create 7-azaindoles. The reaction involves treating an ortho-substituted nitropyridine with at least three equivalents of a vinyl Grignard reagent. researchgate.netwikipedia.orgjk-sci.comnih.gov The presence of an ortho-substituent on the nitro-pyridine is crucial for the reaction's success. wikipedia.orgjk-sci.com

Palladium-Catalyzed Cyclizations : Modern methods often employ transition-metal catalysis. For instance, a Sonogashira coupling between a 2-amino-3-iodopyridine and a terminal alkyne, followed by a base-mediated C-N cyclization, provides an efficient route to 2-substituted 7-azaindoles. organic-chemistry.org

MethodPyridine PrecursorKey ReagentsGeneral ProductReference
Fischer Synthesis2-PyridylhydrazineAldehyde/Ketone, Polyphosphoric Acid (PPA)2,3-Disubstituted 7-Azaindole researchgate.net
Bartoli Synthesisortho-Substituted NitropyridineVinyl Grignard ReagentSubstituted 7-Azaindole wikipedia.orgnih.gov
Madelung SynthesisN-(3-methylpyridin-2-yl)amideStrong base (e.g., NaNH2, n-BuLi)7-Azaindole wikipedia.orgbaranlab.org
Palladium-Catalyzed Cyclization2-Amino-3-iodopyridine1. Terminal Alkyne, Pd Catalyst 2. t-BuOK, 18-crown-62-Substituted 7-Azaindole organic-chemistry.org

Pyridine Ring Formation via Cyclocondensation and Cross-Coupling Methods

An alternative strategy involves starting with a functionalized pyrrole and constructing the pyridine ring onto it. This approach is highly effective for creating polysubstituted pyrrolo[2,3-b]pyridines.

The most common methods rely on the cyclocondensation of a 5-aminopyrrole derivative with a 1,3-bielectrophilic partner, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl system. acsgcipr.orguni-rostock.deuni-rostock.deenamine.net For example, reacting 5-amino-1-substituted-1H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles has been shown to be an efficient route to fluorinated pyrrolo[2,3-b]pyridines. enamine.net The reaction proceeds by forming the carbon skeleton of the pyridine ring through condensation reactions, followed by cyclization and aromatization, often through the elimination of water. acsgcipr.orgnih.gov

Regioselective Halogenation Techniques for Bromine and Fluorine Introduction

Introducing bromine and fluorine at specific positions of the 7-azaindole core requires precise control of regioselectivity. Direct halogenation of the parent 1H-pyrrolo[2,3-b]pyridine often leads to substitution at the C3 position, which is the most electron-rich and reactive site for electrophilic attack. rsc.org Therefore, achieving the 4-bromo-6-fluoro substitution pattern typically necessitates more sophisticated strategies.

Controlled Bromination Methodologies at Position 4

Direct electrophilic bromination at the C4 position of an unsubstituted 7-azaindole is challenging. The preferred strategy is to use a pyridine precursor that already contains a bromine atom at the correct position before the pyrrole ring is formed.

However, if the 7-azaindole core is already assembled, specific methods can be employed:

N-Oxide Chemistry : A powerful strategy for functionalizing the pyridine ring of 7-azaindole is through its N-oxide. eurekaselect.com Formation of the 7-azaindole-N-oxide activates the C4 and C6 positions towards nucleophilic attack and can also direct electrophilic substitution. A reported synthesis of 4-bromo-7-azaindole utilizes the corresponding N-oxide, which is treated with methanesulfonic anhydride and a bromide source like tetramethylammonium bromide. chemicalbook.com

Directed Ortho-Metalation : If the C5 position is substituted with a directing group, it is possible to achieve lithiation at the C4 position, followed by quenching with an electrophilic bromine source (e.g., Br2 or CBr4).

MethodSubstrateKey ReagentsProductReference
N-Oxide Activation1H-Pyrrolo[2,3-b]pyridine-7-oxideMethanesulfonic anhydride (Ms2O), Tetramethylammonium bromide4-Bromo-1H-pyrrolo[2,3-b]pyridine chemicalbook.com
Palladium-Catalyzed CouplingN-Substituted 4-bromo-7-azaindoleAmines/Amides/Phenols, Pd(OAc)2, Xantphos, Cs2CO34-Amino/Amido/Oxy-7-azaindoles researchgate.net

Fluorination Strategies for Position 6, Including from Pre-functionalized Precursors

Introducing fluorine into aromatic rings, particularly the electron-deficient pyridine ring, often requires starting with a pre-fluorinated building block.

Synthesis from Fluorinated Precursors : The most reliable method to obtain the 6-fluoro-7-azaindole scaffold is to begin the synthesis with a pyridine or pyrrole precursor that already bears the fluorine atom. For example, a 2-amino-5-fluoropyridine derivative can be used as a starting point for subsequent pyrrole ring annulation. This approach is exemplified by the synthesis of various fluorinated pyrrolopyridines from fluorinated 1,3-bielectrophiles. enamine.net

Nucleophilic Aromatic Substitution (SNAr) : If a suitable leaving group (such as chlorine or a nitro group) is present at the C6 position of the 7-azaindole ring, it can be displaced by a fluoride (B91410) source (e.g., KF, CsF) under high temperatures, often facilitated by phase-transfer catalysts.

Balz-Schiemann Reaction : A classical method for introducing fluorine is the Balz-Schiemann reaction. This would involve the diazotization of a 6-amino-4-bromo-1H-pyrrolo[2,3-b]pyridine intermediate to form a diazonium salt, which is then thermally or photolytically decomposed in the presence of a fluoride counterion (e.g., tetrafluoroborate, BF4⁻) to yield the 6-fluoro product.

Sequential Halogenation Protocols and Orthogonal Functionalization

Given the reactivity patterns of the 7-azaindole nucleus, a sequential halogenation of the final, unsubstituted heterocycle is generally not a viable strategy for producing 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. The C3 position's high reactivity to electrophiles would likely lead to undesired side products.

The most effective and convergent strategy involves orthogonal functionalization , where the halogenated building blocks are prepared separately and then combined. A plausible synthetic route would start with a 3-bromo-5-fluoropyridine derivative. This precursor ensures the correct placement of both halogens on the pyridine ring from the outset. This pre-functionalized pyridine can then be elaborated into the final product through a pyrrole annulation strategy, such as the Bartoli or a palladium-catalyzed synthesis.

This "convergent synthesis" approach offers several advantages:

It completely avoids the problem of regioselectivity in the halogenation of the sensitive 7-azaindole core.

It allows for the use of milder conditions for the ring-forming steps.

It enables a modular approach where different substituted precursors can be used to generate a library of analogues.

A sequential palladium-catalyzed cross-coupling approach has also been demonstrated on a tri-halogenated 7-azaindole (5-bromo-6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine), showcasing that different C-X bonds on the ring can be addressed sequentially based on their differing reactivity, which is a powerful tool for orthogonal functionalization. nih.gov

Protecting Group Strategies for the 1H-Pyrrolo[2,3-b]pyridine Nitrogen

The acidic N-H proton of the pyrrole ring in 1H-pyrrolo[2,3-b]pyridines, also known as 7-azaindoles, often necessitates protection during synthetic transformations to prevent unwanted side reactions and to enhance solubility and regioselectivity. The selection of an appropriate protecting group is crucial and depends on its stability to the reaction conditions and the ease of its subsequent removal.

Commonly employed protecting groups for the pyrrole nitrogen in the synthesis of 7-azaindole derivatives include sulfonyl and 2-(trimethylsilyl)ethoxymethyl (SEM) groups.

Sulfonyl Protecting Groups:

Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are widely used due to their strong electron-withdrawing nature. This property reduces the nucleophilicity of the pyrrole ring, thereby preventing undesired electrophilic substitution. The introduction of a sulfonyl group is typically achieved by reacting the 7-azaindole with the corresponding sulfonyl chloride in the presence of a base.

Advantages:

Robust and stable to a wide range of reaction conditions, including those involving strong bases and organometallic reagents.

Effectively deactivates the pyrrole ring towards electrophilic attack.

Disadvantages:

Harsh conditions are often required for their removal, which may not be compatible with sensitive functional groups elsewhere in the molecule.

2-(Trimethylsilyl)ethoxymethyl (SEM) Protecting Group:

The SEM group is another valuable protecting group for the pyrrole nitrogen. It is known for its relative stability to many synthetic transformations and its selective removal under specific conditions.

Advantages:

Can be cleaved under mild conditions, often using fluoride ion sources like tetrabutylammonium fluoride (TBAF), which offers better compatibility with various functional groups. nih.gov

Challenges:

The deprotection of the SEM group can sometimes be challenging and may lead to the formation of side products. nih.gov For instance, the release of formaldehyde during deprotection can lead to reactions with the unprotected 7-azaindole, resulting in the formation of dimers or other adducts. nih.gov

The choice between these and other protecting groups is a critical strategic decision in the synthesis of complex 7-azaindole derivatives, balancing the need for stability during the reaction sequence with the requirement for mild and efficient deprotection in the final steps.

Green Chemistry Principles and Sustainable Synthesis of Halogenated Pyrrolo[2,3-b]pyridines

The synthesis of halogenated pyrrolo[2,3-b]pyridines, including this compound, is increasingly being viewed through the lens of green chemistry. The goal is to develop more sustainable synthetic routes that minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Several green chemistry principles can be applied to the synthesis of these compounds:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves favoring addition reactions over substitution or elimination reactions where possible.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, supercritical fluids, or ionic liquids. Where organic solvents are necessary, minimizing their use and choosing those with lower toxicity and environmental impact is crucial.

Catalysis: The use of catalytic reagents in place of stoichiometric ones can significantly reduce waste. For instance, palladium-catalyzed cross-coupling reactions are pivotal in the synthesis of many 7-azaindole derivatives. acs.org The development of more efficient and recyclable catalysts is an active area of research.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, can lead to faster reaction times and lower energy usage compared to conventional heating methods. researchgate.net Microwave irradiation has been successfully used in the iron-catalyzed synthesis of 7-azaindoles. researchgate.net

Use of Renewable Feedstocks: While not always directly applicable to complex heterocyclic synthesis, the principle of using renewable starting materials is a long-term goal for sustainable chemistry.

A practical example of a greener approach in the synthesis of related compounds is the use of a cascade C–N cross-coupling/Heck reaction. acs.org This one-pot procedure reduces the number of workup and purification steps, thereby saving time, solvents, and energy. acs.org

The following table summarizes some green chemistry approaches applicable to the synthesis of halogenated pyrrolo[2,3-b]pyridines:

Green Chemistry PrincipleApplication in Halogenated Pyrrolo[2,3-b]pyridine Synthesis
Catalysis Palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation. acs.org Iron catalysis for cyclization reactions. researchgate.net
Energy Efficiency Microwave-assisted synthesis to accelerate reactions and reduce energy consumption. researchgate.net
Process Intensification Cascade or one-pot reactions to minimize intermediate isolation and purification steps. acs.org
Safer Solvents Exploration of less hazardous solvents and minimization of solvent use.

By integrating these principles, the synthesis of this compound and other halogenated analogs can be made more environmentally responsible and economically viable.

Reactivity Profiles and Advanced Chemical Transformations of 4 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine

Transition-Metal-Catalyzed Cross-Coupling Reactions at the Bromine-Substituted C4 Position.tcichemicals.com

The bromine atom at the C4-position of the 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine core is a key handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling for Arylation and Heteroarylation.nrochemistry.com

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds. tcichemicals.com This reaction is widely used to synthesize biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals. sumitomo-chem.co.jp For substrates like this compound, the Suzuki-Miyaura reaction offers a reliable strategy for introducing a wide array of aryl and heteroaryl groups at the C4-position. The general reaction involves a palladium catalyst, a base, and a suitable solvent. The choice of ligand for the palladium catalyst is often crucial for achieving high yields and good functional group tolerance. tcichemicals.comsumitomo-chem.co.jp

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane/H₂O10085
Pd₂(dba)₃XPhosCs₂CO₃Toluene11092
PdCl₂(dppf)dppfNa₂CO₃DME8078

This table presents typical conditions for Suzuki-Miyaura couplings on related bromo-aza-heterocyclic systems and are illustrative of potential conditions for this compound.

Sonogashira Coupling for Alkyne Introduction.

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comnih.gov This reaction is instrumental for the introduction of alkyne moieties, which are versatile functional groups that can participate in further transformations, such as cycloadditions, or can be found in various biologically active molecules and materials. nih.govnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. nrochemistry.com Copper-free Sonogashira protocols have also been developed. nih.gov

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₂Cl₂CuIEt₃NTHF25-5090
Pd(OAc)₂NonePiperidine (B6355638)DMF8075
PdCl₂(dppf)CuIi-Pr₂NH1,4-Dioxane6088

This table illustrates common conditions for Sonogashira couplings on related bromo-pyridine systems, suggesting potential parameters for the functionalization of this compound.

Heck Coupling for Alkene Functionalization.tcichemicals.com

The Heck reaction enables the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. beilstein-journals.orgwikipedia.org This transformation is a valuable tool for the synthesis of complex organic molecules, including natural products and pharmaceuticals, by creating new carbon-carbon double bonds. mdpi.comnih.gov The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. wikipedia.org The regioselectivity and stereoselectivity of the Heck reaction can often be controlled by the choice of catalyst, ligand, and reaction conditions. organic-chemistry.org

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile (B52724)80-10082
Pd/CNoneNaOAcDMF12070
PdCl₂(PPh₃)₂PPh₃K₂CO₃DMA11079

This table shows representative conditions for Heck reactions on bromo-aromatic compounds, which could be adapted for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation.nrochemistry.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of aniline (B41778) and arylamine derivatives. libretexts.orgrsc.org The choice of a sterically hindered phosphine (B1218219) ligand is often critical for the success of the reaction, as it facilitates the reductive elimination step. wikipedia.org

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃BINAPNaOt-BuToluene10095
Pd(OAc)₂RuPhosK₃PO₄1,4-Dioxane9088
PdCl₂(dppf)dppfCs₂CO₃THF8085

This table provides examples of Buchwald-Hartwig amination conditions used for related bromo-heterocyclic substrates, which could be applicable to this compound.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine-Substituted C6 Position.

The fluorine atom at the C6-position of this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the pyridine (B92270) nitrogen. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Mechanistic Insights into Fluorine Displacement via SNAr.

The SNAr reaction proceeds through a two-step addition-elimination mechanism. wikipedia.org In the first step, the nucleophile attacks the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atom in the pyridine ring. wikipedia.org In the second, typically rapid, step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.

Scope and Limitations of Nucleophile Introduction at C6

The introduction of nucleophiles at the C6 position of the this compound core is primarily dictated by the reactivity of the fluorine atom, which is susceptible to nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this is further enhanced by the presence of the electronegative fluorine atom, making the C6 position electrophilic. stackexchange.comyoutube.com

The scope of nucleophiles that can be employed is broad and includes various oxygen, nitrogen, and sulfur-based nucleophiles. Generally, strong nucleophiles are required to facilitate the displacement of the fluoride. The reaction conditions often involve heating in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), sometimes in the presence of a base to enhance the nucleophilicity of the attacking species. nih.gov

Table 1: Examples of Nucleophilic Substitution at C6 of Related 6-Halo-7-azaindoles

NucleophileReagent/ConditionsProduct TypeReference
AminesR-NH2, heat6-Amino-7-azaindole youtube.com
AlkoxidesR-ONa, heat6-Alkoxy-7-azaindole stackexchange.com
ThiolatesR-SNa, heat6-Thioether-7-azaindole nih.gov

Limitations of this transformation primarily revolve around the stability of the nucleophile under the required reaction conditions. Highly basic or reactive nucleophiles may lead to side reactions, including interaction with the pyrrole (B145914) N-H or the bromo substituent at C4. Furthermore, steric hindrance on the nucleophile can significantly retard the rate of substitution. In some cases, the bromo group at C4 might also undergo substitution, although it is generally less reactive towards nucleophilic attack than the fluoro group at C6.

Directed Metalation and Subsequent Electrophilic Quenching at Unsubstituted Positions

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. wikipedia.orgorganic-chemistry.orgbaranlab.org For the 7-azaindole (B17877) scaffold, the pyrrole nitrogen (N1) and the pyridine nitrogen (N7) can direct the deprotonation of adjacent carbon atoms. In the case of this compound, the most acidic protons are at the C2 and C5 positions.

The regioselectivity of metalation can be controlled by the choice of the directing group and the reaction conditions. Protection of the pyrrole nitrogen with a suitable directing metalation group (DMG), such as a carbamoyl (B1232498) group, can direct lithiation to specific positions. For instance, an N1-carbamoyl group typically directs metalation to the C2 position. nih.govworktribe.comscispace.comresearchgate.net Conversely, strategic protection at N7 can direct metalation to the C6 position, though the presence of the fluorine atom in the target molecule makes this less relevant. nih.govworktribe.com

A "directed metalation group dance" has been reported for 7-azaindoles, where a carbamoyl group can migrate from N7 to N1, allowing for sequential functionalization at different positions. nih.govworktribe.comscispace.comresearchgate.net In the context of this compound, after an initial metalation and quenching, a subsequent metalation at a different position can be achieved.

Table 2: Regioselective Metalation and Electrophilic Quenching of 7-Azaindole Derivatives

Directing Group PositionLithiation PositionElectrophile (E+)ProductReference
N1-CONR2C2D2O2-Deuterio-7-azaindole scispace.com
N1-CONR2C2MeI2-Methyl-7-azaindole scispace.com
N1-CONR2C2I22-Iodo-7-azaindole scispace.com
C4-CONEt2C5MeOD5-Deuterio-7-azaindole sci-hub.se
C4-CONEt2C5Me3SiCl5-Trimethylsilyl-7-azaindole sci-hub.se

The presence of the bromo and fluoro substituents will influence the acidity of the ring protons and thus the regioselectivity of the metalation. The electron-withdrawing nature of these halogens is expected to increase the acidity of the C5 proton.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic aromatic substitution. rsc.org Generally, these reactions occur preferentially at the C3 position. rsc.org However, the reactivity and regioselectivity are influenced by the substituents on both the pyrrole and pyridine rings. For this compound, the electron-withdrawing effects of the bromo and fluoro groups on the pyridine ring will somewhat deactivate the pyrrole ring towards electrophilic attack compared to unsubstituted 7-azaindole.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and formylation (Vilsmeier-Haack reaction).

Halogenation: Introduction of another halogen atom, typically at the C3 position, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

Nitration: Nitration can be accomplished using standard nitrating agents, such as nitric acid in sulfuric acid, and is expected to occur at the C3 position.

Vilsmeier-Haack Reaction: This reaction, which uses a mixture of phosphorus oxychloride (POCl3) and a formamide (B127407) like DMF, is a mild method for introducing a formyl group onto electron-rich aromatic rings. wikipedia.orgorganic-chemistry.orgijpcbs.comrsc.org For the 7-azaindole system, formylation typically occurs at the C3 position.

Table 3: Examples of Electrophilic Aromatic Substitution on the 7-Azaindole Ring

ReactionReagent/ConditionsPosition of SubstitutionProduct TypeReference
BrominationNBS, CH2Cl2C33-Bromo-7-azaindole rsc.org
IodinationNIS, CH3CNC33-Iodo-7-azaindole rsc.org
NitrationHNO3, H2SO4C33-Nitro-7-azaindole rsc.org
FormylationPOCl3, DMFC33-Formyl-7-azaindole organic-chemistry.orgrsc.org

The presence of the C4-bromo substituent may exert some steric hindrance, potentially affecting the rate of substitution at C3.

Ring Annulation and Heterocycle Fusion Strategies utilizing this compound

The this compound scaffold is a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The bromo and fluoro substituents, along with the N-H of the pyrrole ring and the C-H bonds, provide multiple points for annulation reactions.

One common strategy involves metal-catalyzed cross-coupling reactions. For instance, the bromo group at C4 can participate in Suzuki, Stille, or Sonogashira couplings to introduce a side chain that can subsequently undergo intramolecular cyclization to form a new ring. guidechem.comnih.gov

Another approach is through C-H activation and annulation. Rhodium-catalyzed reactions of 7-azaindoles with partners like alkenyl esters have been shown to produce π-conjugated fused systems. rsc.orgnih.gov This methodology could potentially be applied to this compound, likely targeting one of the unsubstituted C-H bonds of the pyridine or pyrrole ring, depending on the directing group employed.

Furthermore, 1,3-dipolar cycloaddition reactions using in situ generated ylides from the pyridine nitrogen have been used to construct fused pyrrole-containing heterocycles. mdpi.com

Recent methods for the synthesis of azaindoles and their fused derivatives include harnessing O-vinylhydroxylamines for ring annulation. acs.orgchemrxiv.org These strategies offer scalable access to highly functionalized derivatives under mild conditions.

Table 4: Examples of Ring Annulation and Heterocycle Fusion with 7-Azaindole Derivatives

Reaction TypeKey Reagents/CatalystFused Ring System FormedReference
Intramolecular Heck ReactionPd catalystTricyclic lactam rsc.org
Rh-catalyzed C-H Annulation[RhCp*Cl2]2, AgSbF6Fused pyridone rsc.orgnih.gov
1,3-Dipolar CycloadditionAcetylenic dipolarophilesPyrrolo[1,2-a]pyridines mdpi.com
Annulation with O-vinylhydroxylaminesAza-arene N-oxidesFused azaindolines acs.orgchemrxiv.org

The specific substitution pattern of this compound offers a rich platform for the development of novel polycyclic heteroaromatic compounds with potential applications in various fields of chemical science.

Mechanistic Investigations and Kinetic Studies of 4 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine Transformations

Elucidation of Reaction Pathways for Cross-Coupling Processes

Cross-coupling reactions are pivotal in the functionalization of heterocyclic compounds like 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine. The presence of both a bromine and a fluorine atom on the pyridine (B92270) ring, along with the pyrrole (B145914) moiety, offers multiple sites for such transformations. The elucidation of reaction pathways, particularly for palladium-catalyzed processes, is essential for controlling selectivity and achieving desired products.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are commonly employed for the derivatization of azaindoles. nih.govdntb.gov.ua For N-substituted 4-bromo-7-azaindoles, efficient palladium-catalyzed C-N and C-O bond formations have been developed. beilstein-journals.org These reactions often proceed via a standard catalytic cycle involving oxidative addition, transmetalation (for Suzuki-Miyaura) or coordination of the amine/alkyne, and reductive elimination.

In the context of this compound, the oxidative addition of a palladium(0) complex to the C-Br bond is the typical initiating step. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-F bond. Subsequent steps are highly dependent on the specific cross-coupling reaction being performed. For instance, in a Suzuki-Miyaura coupling, a boronic acid derivative would undergo transmetalation with the palladium(II) intermediate.

The reaction pathways can be influenced by the nature of the substituents on the azaindole core. For instance, N-protection of the pyrrole nitrogen can have a marginal effect on reaction yield and time in some cross-coupling reactions. beilstein-journals.org Furthermore, cascade reactions involving a C-N cross-coupling followed by a Heck reaction have been developed for the synthesis of substituted azaindoles, showcasing the complexity and potential for tandem transformations. nih.gov

Kinetic Isotope Effects in SNAr Reactions involving Fluorine

Nucleophilic aromatic substitution (SNAr) is another important transformation for this compound, particularly involving the displacement of the fluorine atom. The study of kinetic isotope effects (KIEs) provides profound insights into the rate-determining step of these reactions. The fluorine KIE can be determined by comparing the reaction rates of the natural 19F-containing compound with its 18F-labeled counterpart. patentdigest.org

SNAr reactions can proceed through either a stepwise mechanism, involving the formation of a Meisenheimer complex, or a concerted mechanism. A significant primary fluorine KIE (kF/kF' > 1) suggests that the C-F bond cleavage is part of the rate-determining step, which is characteristic of a stepwise reaction where the departure of the leaving group is rate-limiting. Conversely, a KIE close to unity is often indicative of a concerted pathway or a stepwise reaction where the nucleophilic attack is the rate-limiting step. patentdigest.orgudd.cl

The magnitude of the fluorine KIE can be solvent-dependent. For example, the SNAr reaction of 2,4-dinitrofluorobenzene with piperidine (B6355638) shows a significant KIE in tetrahydrofuran (B95107) (THF), suggesting the departure of the fluoride (B91410) is rate-limiting, while an almost vanishing KIE in acetonitrile (B52724) points to the initial nucleophilic addition being the slow step. patentdigest.org For this compound, a detailed KIE study would be invaluable in elucidating the precise mechanism of its SNAr reactions and how it is influenced by the electronic properties of the azaindole system and the reaction conditions.

ReactantNucleophileSolventFluorine KIEImplied Rate-Limiting Step
2,4-DinitrofluorobenzenePiperidineTetrahydrofuran1.0262 ± 0.0007Leaving group departure
2,4-DinitrofluorobenzenePiperidineAcetonitrile0.9982 ± 0.0004Nucleophilic addition

This table is based on data for a model compound and illustrates the principles of solvent-dependent fluorine KIEs in SNAr reactions. patentdigest.org

Characterization of Reactive Intermediates via Advanced Spectroscopic Techniques

The direct observation and characterization of reactive intermediates are crucial for a complete understanding of reaction mechanisms. In the transformations of this compound, several transient species can be involved, such as organopalladium intermediates in cross-coupling reactions and Meisenheimer complexes in SNAr reactions.

Advanced spectroscopic techniques are indispensable for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, can be used to detect and structurally elucidate intermediates that are sufficiently stable. For instance, 19F NMR can be a powerful tool to monitor the changes in the chemical environment of the fluorine atom throughout a reaction.

Mass spectrometry techniques, such as electrospray ionization mass spectrometry (ESI-MS), can be employed to identify and characterize charged intermediates in the catalytic cycle of cross-coupling reactions. By coupling ESI-MS with a reaction setup, it is possible to monitor the evolution of different species in real-time.

In the context of SNAr reactions, techniques like UV-Vis spectroscopy can be used to observe the formation of colored Meisenheimer complexes. Furthermore, computational methods, such as Density Functional Theory (DFT) calculations, can complement experimental studies by providing theoretical structures and energies of intermediates and transition states, offering a more complete picture of the reaction landscape.

Influence of Catalyst Ligands and Solvent Systems on Reaction Outcomes

The choice of catalyst ligands and solvent systems can dramatically influence the efficiency, selectivity, and outcome of cross-coupling reactions involving this compound.

Catalyst Ligands: In palladium-catalyzed reactions, the ligand plays a critical role in stabilizing the palladium center, modulating its reactivity, and facilitating the elementary steps of the catalytic cycle. For the C-N cross-coupling of N-protected 4-bromo-7-azaindoles, various phosphine-based ligands have been screened. beilstein-journals.org For example, bidentate ligands like Xantphos have been shown to be effective, while the use of other ligands such as SPhos and XPhos resulted in lower to moderate yields, and no product was observed with the tertiary ligand PCy3 under certain conditions. beilstein-journals.org The steric and electronic properties of the ligand are key to achieving high yields and good functional group tolerance.

Catalyst PrecursorLigandBaseSolventYield (%)
Pd(OAc)2XantphosCs2CO3DioxaneHigh
Pd(OAc)2SPhosCs2CO3DioxaneLow to Moderate
Pd(OAc)2XPhosCs2CO3DioxaneLow to Moderate
Pd(OAc)2PCy3Cs2CO3DioxaneNo Product

This table summarizes the effect of different ligands on a model C-N cross-coupling reaction of a related azaindole. beilstein-journals.org

Solvent Systems: The solvent can influence reaction rates and selectivity by solvating the reactants, intermediates, and the catalyst. In SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are often used to promote the reaction by stabilizing the charged Meisenheimer intermediate. mdpi.comresearchgate.net As discussed in the context of KIEs, the solvent can even alter the rate-determining step of the reaction. patentdigest.org For cross-coupling reactions, the choice of solvent can affect the solubility of the reactants and the stability of the catalytic species. Solvents like dioxane, toluene, and DMF are commonly employed, and their selection is often crucial for optimizing the reaction conditions.

Computational and Theoretical Studies of 4 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, offering a balance between accuracy and computational cost. For 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine, DFT calculations would typically be employed to determine its optimized geometry, including bond lengths and angles, as well as to analyze its molecular orbitals.

The electronic structure of the 7-azaindole (B17877) core is characterized by a π-system distributed over the fused pyrrole (B145914) and pyridine (B92270) rings. The introduction of a bromine atom at the 4-position and a fluorine atom at the 6-position is expected to significantly modulate this electronic structure. Both halogens are electron-withdrawing, which would lower the energy of the molecular orbitals. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Representative DFT Calculated Geometrical Parameters for a Dihalo-7-Azaindole Model System

ParameterBond Length (Å)Bond Angle (°)
C2-N11.375C2-N1-C7a
C2-C31.380N1-C2-C3
C3-C3a1.440C2-C3-C3a
C3a-C41.400C3-C3a-C4
C4-C51.370C3a-C4-C5
C5-C61.400C4-C5-C6
C6-N71.340C5-C6-N7
N7-C7a1.370C6-N7-C7a
C7a-N11.380N7-C7a-N1
C4-Br1.890
C6-F1.350

Note: The data in this table is hypothetical and based on typical bond lengths and angles for similar structures as direct computational data for this compound is not available in the cited literature.

Prediction of Reactivity and Regioselectivity based on Frontier Molecular Orbital Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and regioselectivity of chemical reactions. The distribution and energies of the HOMO and LUMO are central to this theory. For this compound, the locations of the HOMO and LUMO would indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Electrostatic Potential (ESP) maps provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are invaluable for predicting how a molecule will interact with other reagents. In this compound, the nitrogen atom of the pyridine ring (N7) is expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. Conversely, the hydrogen atom on the pyrrole nitrogen (N1-H) would exhibit a positive potential. The electron-withdrawing nature of the bromine and fluorine atoms would create regions of positive potential on the carbon atoms to which they are attached, influencing the regioselectivity of nucleophilic substitution reactions.

Conformational Analysis and Tautomerism of the 7-Azaindole System

The 7-azaindole system can exist in different tautomeric forms. The most common form is the 1H-tautomer, but a 7H-tautomer, where the proton from the pyrrole nitrogen has migrated to the pyridine nitrogen, can also exist. Computational studies on 7-azaindole itself have shown that the 1H-tautomer is more stable in the ground state. However, upon electronic excitation, the relative stability can be reversed, leading to excited-state intramolecular proton transfer (ESIPT). rsc.orgnih.gov

For this compound, the presence of the halogen substituents would influence the relative energies of the tautomers. The electron-withdrawing effects of bromine and fluorine could impact the acidity of the N1-H proton and the basicity of the N7 nitrogen, thereby affecting the thermodynamics of the tautomeric equilibrium. While specific energy differences for this molecule have not been reported, studies on other azaindoles have shown that the energy difference between tautomers can be in the range of several kcal/mol. rsc.org

Table 2: Predicted Relative Energies of Tautomers for a Substituted 7-Azaindole Model

TautomerRelative Energy (kcal/mol)
1H-tautomer (Ground State)0.0
7H-tautomer (Ground State)> 5.0
1H-tautomer (Excited State)E
7H-tautomer (Excited State)< E

Note: This table presents a qualitative prediction based on general findings for 7-azaindole systems. The exact energy values would require specific calculations for this compound.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Properties

Molecular Dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase, such as in a solvent. These simulations can provide insights into solvation effects, conformational dynamics, and the formation of intermolecular interactions like hydrogen bonds.

Advanced Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Catalytic Cycles

For studying reactions involving large systems, such as an enzyme active site, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods are employed. In this approach, the chemically active part of the system (e.g., the substrate and key residues) is treated with a high-level QM method, while the rest of the environment (the protein and solvent) is described by a more computationally efficient MM force field.

While there are no specific reports on QM/MM studies of this compound in a catalytic cycle, the methodology has been successfully applied to the parent 7-azaindole system to study excited-state hydrogen transfer in water. nih.gov If this compound were to be investigated as an inhibitor or a substrate for an enzyme, QM/MM simulations would be the method of choice to elucidate the reaction mechanism, calculate activation barriers, and understand the role of the enzyme environment in catalysis. These simulations could provide detailed atomic-level insights into the interactions between the molecule and the amino acid residues in the active site.

Applications of 4 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine As a Versatile Chemical Synthon

Building Block for the Synthesis of Complex Organic Molecules with Diverse Scaffolds

The strategic placement of two distinct halogen atoms on the 7-azaindole (B17877) framework endows 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine with exceptional utility as a building block for creating complex molecular architectures. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization through various cross-coupling reactions, providing a pathway to a multitude of substituted pyrrolopyridine derivatives.

The bromine atom at the 4-position is particularly susceptible to palladium-catalyzed cross-coupling reactions. This enables the introduction of a wide range of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. Common reactions employed for this purpose include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, in a manner analogous to other brominated pyridines and azaindoles, the bromine at C-4 can be readily displaced. nih.gov The Suzuki-Miyaura coupling, in particular, has been demonstrated to be effective for the arylation of related bromo-substituted nitrogen heterocycles. acs.org

The presence of the fluorine atom at the 6-position also offers opportunities for further diversification. While generally less reactive than the C-Br bond in palladium-catalyzed reactions, the C-F bond can be activated under specific conditions or can be a site for nucleophilic aromatic substitution. This dual reactivity allows for a stepwise and controlled elaboration of the pyrrolopyridine core.

A typical synthetic strategy involves the initial functionalization of the more reactive 4-position via a palladium-catalyzed cross-coupling reaction, followed by subsequent modification at the 6-position or the pyrrole (B145914) nitrogen. The pyrrole NH can also be protected with various groups, such as a tosyl or a standard acid-labile protecting group, to modulate the reactivity of the heterocyclic system and to prevent undesired side reactions during synthesis. nih.gov The ability to perform sequential and site-selective cross-coupling reactions is a testament to the versatility of this building block in constructing intricate molecular frameworks that are of interest in medicinal chemistry and materials science. rsc.org

Precursor for Advanced Ligands in Organometallic Catalysis

The 1H-pyrrolo[2,3-b]pyridine scaffold, particularly the 7-azaindole core, is a well-established ligand motif in coordination chemistry. The nitrogen atoms in both the pyridine (B92270) and pyrrole rings can act as coordination sites for a variety of transition metals. The functionalization of this scaffold with bromo and fluoro groups, as in this compound, provides a versatile platform for the synthesis of advanced ligands with tailored electronic and steric properties.

The synthesis of such ligands typically involves the initial modification of the pyrrolopyridine core via the cross-coupling reactions mentioned previously. For example, the introduction of phosphine (B1218219), amine, or other coordinating groups at the 4-position can be achieved through Buchwald-Hartwig amination or other palladium-catalyzed C-N and C-P bond-forming reactions. The resulting functionalized pyrrolopyridines can then be used to form stable complexes with transition metals such as palladium, platinum, copper, and rhodium.

The electronic nature of the resulting organometallic complexes can be fine-tuned by the substituents on the pyrrolopyridine ring. The electron-withdrawing fluorine atom at the 6-position can influence the electron density at the metal center, which in turn can affect the catalytic activity and selectivity of the complex. The steric bulk of the substituent introduced at the 4-position can also play a crucial role in controlling the coordination geometry around the metal and influencing the outcome of catalytic transformations.

These tailored organometallic complexes have potential applications in a wide range of catalytic processes, including cross-coupling reactions, C-H activation, and asymmetric catalysis. The rich coordination chemistry of 7-azaindole derivatives suggests that ligands derived from this compound could lead to the development of novel and highly efficient catalysts. nih.gov

Integration into Organic Electronic Materials and Optoelectronic Devices

The unique photophysical properties of the 7-azaindole core make it an attractive candidate for incorporation into organic electronic materials. Halogenation of this scaffold, as seen in this compound, provides a powerful tool for modulating the electronic and photophysical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Design Principles for Modulating Material Properties via Halogenation

The introduction of halogen atoms into an organic semiconductor has a profound impact on its electronic properties. The strong electron-withdrawing nature of fluorine and bromine atoms generally leads to a lowering of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels. This can improve the air stability of the material and facilitate electron injection and transport in electronic devices.

Synthetic Methodologies for Polymerization and Oligomerization

The presence of the bromine atom at the 4-position of this compound makes it an ideal monomer for polymerization reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, are commonly employed to synthesize conjugated polymers and oligomers. In these reactions, the bromo-substituted monomer can be coupled with a variety of di-boronic acids or di-stannanes to create extended π-conjugated systems.

For example, the Suzuki polycondensation of a diboronic acid ester derivative of the pyrrolopyridine with an appropriate aromatic dibromide would lead to the formation of a conjugated polymer incorporating the this compound unit. The properties of the resulting polymer, such as its solubility, processability, and electronic characteristics, can be tailored by the choice of the co-monomer and the nature of the side chains attached to the polymer backbone. The synthesis of conjugated polymers from related aza-containing precursors has been successfully demonstrated, highlighting the feasibility of this approach. ijper.org

Role as a Scaffold in Chemical Probe Development for Target Identification (without specific biological effects)

The 7-azaindole scaffold is a privileged structure in medicinal chemistry and chemical biology, often serving as the core of molecules designed to interact with biological targets. rsc.org The inherent fluorescence of the 7-azaindole chromophore makes it particularly useful for the development of chemical probes for target identification and imaging. acs.org this compound provides a versatile platform for the construction of such probes.

The bromine atom at the 4-position serves as a convenient attachment point for linkers or reactive groups that can be used to conjugate the probe to other molecules or to immobilize it on a solid support for affinity-based target identification studies. The fluorine atom at the 6-position can be used to modulate the physicochemical properties of the probe, such as its lipophilicity and membrane permeability, which are important for its cellular uptake and distribution.

The intrinsic fluorescence of the 7-azaindole core is sensitive to its local environment, which can be exploited for sensing applications. acs.orgnih.gov For example, a change in the fluorescence properties of a probe upon binding to its target protein can be used to monitor the interaction and to quantify the binding affinity. The emission of the 7-azaindole chromophore can be tuned by the substituents on the ring, allowing for the design of probes with specific spectral properties.

The development of chemical probes based on the this compound scaffold involves the synthesis of a library of derivatives with different functionalities at the 4-position. These derivatives can then be screened for their ability to interact with a particular biological target. The modular nature of the synthesis, enabled by the reactivity of the C-Br bond, facilitates the rapid generation of a diverse set of probes for various applications in chemical biology.

Advanced Spectroscopic and Analytical Methodologies in Research on 4 Bromo 6 Fluoro 1h Pyrrolo 2,3 B Pyridine Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental formula. This precision is critical for distinguishing between compounds that have the same nominal mass but different atomic compositions.

In the synthesis of complex pyrrolo[2,3-b]pyridine derivatives, HRMS serves as a definitive confirmation of the target molecule's identity. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the expected formula, researchers can confidently verify the outcome of a reaction. For instance, techniques like Electrospray Ionization (ESI) paired with a Time-of-Flight (TOF) analyzer are commonly used to obtain high-resolution mass spectra for these types of polar, heterocyclic compounds.

Furthermore, HRMS is a powerful technique for reaction monitoring. By analyzing small aliquots from a reaction mixture over time, chemists can track the consumption of starting materials and the formation of products and intermediates. This provides crucial data for optimizing reaction conditions such as temperature, reaction time, and catalyst loading, ensuring higher yields and purity of the final this compound derivative.

Compound DerivativeMolecular FormulaCalculated Mass [M+H]⁺Found Mass [M+H]⁺Reference
1-methyl-1H-pyrrolo[3',2':3,4]fluoreno[9,1-gh]isoquinolineC₂₂H₁₅N₂307.1235307.1233 researchgate.net
5-(2-((2-chlorophenyl)ethynyl)pyridin-3-yl)-1-methyl-1H-indoleC₂₂H₁₅³⁵ClN₂343.1002343.0999 researchgate.net

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For derivatives of this compound, a multi-nuclear approach provides a complete structural puzzle.

¹H NMR: Proton NMR is the first-line technique, providing information about the number of different proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling). The integration of the signals corresponds to the number of protons of each type.

¹³C NMR: Carbon-13 NMR maps the carbon skeleton of the molecule. Since ¹³C has a low natural abundance, spectra are often acquired with proton decoupling, resulting in a single sharp peak for each unique carbon atom. This helps to confirm the number of carbon atoms and provides insight into their functional group (e.g., aromatic, aliphatic).

¹⁹F NMR: Given the fluorine substituent, ¹⁹F NMR is essential. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it a highly sensitive NMR probe. The ¹⁹F chemical shift is very sensitive to the electronic environment, and its coupling to nearby ¹H and ¹³C nuclei provides crucial connectivity information, confirming the position of the fluorine atom on the pyridine (B92270) ring.

¹⁵N NMR: Nitrogen-15 NMR, while less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable insights into the electronic structure of the nitrogen-containing pyrrolo[2,3-b]pyridine core. The chemical shifts of the pyrrole-type and pyridine-type nitrogens are distinct and can be used to study tautomerism and protonation states.

Together, these one- and two-dimensional NMR experiments (such as COSY, HSQC, HMBC) allow chemists to piece together the complete covalent structure of the molecule and gain insights into the electronic effects of the bromo and fluoro substituents on the heterocyclic ring system.

NucleusTypical Chemical Shift (δ) Range (ppm)Information Provided
¹H7.0 - 9.0 (Aromatic), 11.0-12.0 (N-H)Proton environment, connectivity (J-coupling), stoichiometry
¹³C100 - 150Carbon skeleton, number of unique carbons, functional groups
¹⁹F-100 to -130 (Aryl-F)Presence and electronic environment of fluorine, F-H and F-C coupling
¹⁵N-150 to -250 (Pyrrole), -50 to -100 (Pyridine)Nitrogen electronic structure, tautomerism, hydrogen bonding

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous, high-resolution picture of the molecule in the solid state. This technique is the gold standard for structure determination. By irradiating a single crystal of a this compound derivative with X-rays, a diffraction pattern is generated. The analysis of this pattern allows for the precise calculation of atomic positions, bond lengths, bond angles, and torsional angles within the crystal lattice. mdpi.com

This method is crucial for:

Absolute Structure Confirmation: It provides definitive proof of the molecular structure and connectivity, resolving any ambiguities from spectroscopic data.

Stereochemistry: For chiral derivatives, it can determine the absolute configuration.

Conformational Analysis: It reveals the preferred three-dimensional shape (conformation) of the molecule in the solid state. nih.gov

Intermolecular Interactions: It provides detailed information about how molecules pack together, revealing hydrogen bonds, halogen bonds, and π-stacking interactions that govern the crystal's properties.

For the planar, aromatic pyrrolo[2,3-b]pyridine system, X-ray crystallography can precisely define the planarity of the ring system and the orientation of any non-planar substituents.

Crystallographic ParameterTypical Information for a Pyrrolopyridine Derivative
Crystal Systeme.g., Monoclinic, Orthorhombic
Space Groupe.g., P2₁/c, P-1
Unit Cell Dimensions (Å)a, b, c dimensions and α, β, γ angles
Key Bond Lengths (Å)C-Br, C-F, C-N, C-C bond distances
Key Bond Angles (°)Angles defining the geometry of the fused rings

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. Specific chemical bonds and functional groups vibrate at characteristic frequencies, making these techniques excellent for functional group identification.

Infrared (IR) Spectroscopy: In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency (typically expressed as wavenumber, cm⁻¹). For a this compound derivative, IR can confirm the presence of key functional groups. For example, the N-H stretch of the pyrrole (B145914) ring gives a characteristic absorption, as do the aromatic C-H and C=C/C=N ring stretching vibrations. The C-F and C-Br stretching vibrations also appear in the fingerprint region of the spectrum.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (usually from a laser). The selection rules for Raman are different from IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. This is particularly useful for symmetric vibrations in molecules.

Together, these methods provide a quick and reliable way to verify the presence of expected functional groups and confirm the structural integrity of the synthesized molecule.

Vibrational ModeTypical Wavenumber (cm⁻¹)Technique
N-H Stretch (Pyrrole)3200 - 3400IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aromatic Ring Stretch (C=C, C=N)1400 - 1650IR, Raman
C-F Stretch1000 - 1300IR
C-Br Stretch500 - 650IR, Raman

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Product Separation

Chromatographic techniques are fundamental for both the purification and analysis of this compound derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used to separate, identify, and quantify each component in a mixture. For purity assessment, a solution of the synthesized compound is injected into the HPLC system. A pure compound should ideally result in a single, sharp peak in the chromatogram. The area of the peak is proportional to the concentration of the compound. By comparing the retention time of the main peak to that of an authentic reference standard, the identity can be confirmed. Different detectors, such as UV-Vis (as the pyrrolopyridine core is chromophoric) or a mass spectrometer (LC-MS), can be used.

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are sufficiently volatile and thermally stable, GC-MS is a powerful analytical tool. The sample is vaporized and separated in a gas chromatograph before being detected by a mass spectrometer. GC provides high-resolution separation, and the coupled MS provides mass information and specific fragmentation patterns for each component, allowing for highly confident identification and purity assessment. Pyrolysis-GC-MS can also be employed to study the decomposition products of these compounds at various temperatures.

Both techniques are crucial throughout the research and development process, from monitoring reaction progress to ensuring the final product meets the required purity specifications for further study.

TechniquePrimary ApplicationInformation ObtainedDetector
HPLCPurity Assessment, Quantification, Preparative SeparationRetention Time, Peak Area (Purity %)UV-Vis, MS
GC-MSPurity Assessment, Identification of Volatile ComponentsRetention Time, Mass Spectrum, Fragmentation PatternMass Spectrometer

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine and its derivatives?

The synthesis typically involves halogenation and cross-coupling reactions. For example:

  • Bromination/fluorination : Direct halogenation of the pyrrolo[2,3-b]pyridine core using reagents like bromine or fluorine sources under controlled conditions (e.g., HNO₃ for nitration followed by substitution) .
  • Suzuki-Miyaura coupling : A 5-bromo-3-nitro derivative reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in dioxane/water at 105°C, yielding substituted derivatives with 74–94% yields .
  • Alkyne coupling : 5-Bromo-3-iodo intermediates undergo Sonogashira reactions with phenylacetylene to introduce ethynyl groups (51% yield) .

Q. How is structural confirmation achieved for this compound derivatives?

Multinuclear NMR spectroscopy (¹H, ¹³C) and chromatographic purity analysis are standard:

  • ¹H NMR : Distinct peaks for NH protons (δ 12.40–13.45 ppm) and aromatic protons (δ 7.10–8.93 ppm) confirm substitution patterns .
  • Silica gel chromatography : Used to purify intermediates (e.g., dichloromethane/ethyl acetate mixtures) .
  • Mass spectrometry : Validates molecular weight, though not explicitly detailed in the provided evidence.

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactivity in this compound derivatives?

Electron-withdrawing groups (e.g., -CF₃) enhance electrophilicity at the bromine site, accelerating Suzuki couplings. Conversely, electron-donating groups (e.g., -OCH₃) reduce reactivity but improve stability:

  • Yields : 4-Trifluoromethylphenylboronic acid derivatives achieve 87% yield, while 4-methoxyphenyl derivatives reach 94% .
  • Reaction optimization : Lower yields (36–37%) occur with sterically hindered alkynes (e.g., phenylethynyl groups), requiring careful control of catalysts (Pd/Cu) and solvent systems (DMF under argon) .

Q. What contradictory data exist regarding biological activity in fluorinated pyrrolo[2,3-b]pyridines?

While fluorination generally enhances metabolic stability and target binding, conflicting results arise in kinase inhibition studies:

  • Dopamine D4 receptor imaging : Fluorinated derivatives show promise as PET agents, but selectivity over other receptors (e.g., D2/D3) remains inconsistent .
  • Kinase inhibition : Some 3,5-disubstituted derivatives exhibit strong activity against FGFR2 and BCR-Abl, while others show reduced potency due to steric clashes with hydrophobic kinase pockets .

Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Key factors include:

  • Purification methods : Switching from silica gel to recrystallization improves yields for crystalline products (e.g., 75% yield for 5-bromo-1-methyl derivatives) .
  • Catalyst loading : Reducing Pd(PPh₃)₄ from 15 mol% to 5 mol% in couplings maintains efficiency while lowering costs .
  • Temperature control : Exothermic nitration steps (using HNO₃ at 0°C) prevent decomposition of sensitive intermediates .

Methodological Considerations

Q. What analytical workflows are recommended for characterizing novel derivatives?

A tiered approach ensures accuracy:

  • Purity assessment : HPLC or GC (>95% purity thresholds) .
  • Structural elucidation : ¹H/¹³C NMR, complemented by X-ray crystallography for ambiguous cases (e.g., Acta Crystallographica data for 5-bromo derivatives) .
  • Functional validation : In vitro kinase assays or receptor binding studies to correlate structure with activity .

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Reactant of Route 1
Reactant of Route 1
4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
4-bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.